Home > Products > Screening Compounds P19137 > 4-[[(Z)-2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]butanoic acid
4-[[(Z)-2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]butanoic acid -

4-[[(Z)-2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]butanoic acid

Catalog Number: EVT-5501516
CAS Number:
Molecular Formula: C20H18ClN3O6
Molecular Weight: 431.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid

Compound Description: (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic acid is a Schiff base synthesized by condensing ortho-vanillin with gamma-aminobutyric acid. []

(S,S)-2-(((Hydroxynaphth-1-yl)(4′-nitrophenyl)methyl)amino)-3-methylbutanoic Acid Methyl Ester

Compound Description: This compound is an aminobenzylnaphthol synthesized through the solvent-free Betti reaction using 2-naphthol, 4-nitrobenzaldehyde, and (S)-valine methyl ester. [] It's noted for its stereospecificity, predominantly yielding the (S,S)-product without racemization. []

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

Compound Description: This compound represents the β-amino acid portion of sitagliptin, a drug used to treat type 2 diabetes. It was synthesized starting from (S)-serine using a multi-step process. []

Boc-(R)-3-Amino-4-(2, 4, 5-trifluorophenyl)butanoic acid

Compound Description: This compound is a protected form of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, an intermediate in the synthesis of sitagliptin. Its solubility in various solvents and solvent mixtures was studied. []

2-[ ( 4-Chlorobenzoyl ) amino ]-3-( 4-formylphenyl ) prop-2-enoic Acid

Compound Description: This compound is characterized by its orthorhombic crystalline structure stabilized by N–H⋅⋅⋅O, O–H⋅⋅⋅O, and C–H⋅⋅⋅O hydrogen bonds. []

(2S)-3-methyl-2-[(naphthalen-1-ylsulfonyl)amino]butanoic Acid

Compound Description: This compound is a derivative of L-valine, synthesized by reacting it with naphthalene-1-sulfonyl chloride. Its crystal structure is characterized by a catemer C(4) motif formed by hydrogen-bonded carboxylic acid groups. []

L-2-amino-4-(2-aminoethoxy) butanoic Acid

Compound Description: This novel amino acid was isolated from the fermentation broth of Streptomyces sp. X-11,085. [] It acts as a precursor to the antimetabolite antibiotic L-2-amino-4-(2-aminoethoxy)-trans-3-butenoic acid. []

(3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic Acid

Compound Description: This compound is characterized by a syn configuration of its partially double amide C—N bond. [] Its crystal packing is influenced by intermolecular O—H⋯O and N—H⋯O hydrogen bonds. []

3-chloromandelic acid

Compound Description: 3-chloromandelic acid (3-ClMA) is a chiral compound that has been successfully resolved into its enantiomers using various resolving agents. [] The crystal structures of its less soluble salts with different resolving agents have been studied to understand the intermolecular interactions and molecular packing modes that contribute to the resolution process. []

3-Amino-2-hydroxy-4-[2-(o-nitrophenylthio)indol-3-yl]butanoic acid (AH(Nps)IBA)

Compound Description: AH(Nps)IBA is a key building block for synthesizing dipeptide analogues of the analgesic compound H-Trp(Nps)-Lys-OMe. [] These dipeptides exhibit varying degrees of analgesic activity and inhibitory effects on aminopeptidase-M and -B (AP-M and AP-B), depending on their stereochemistry. []

(4-Chlorobenzoyl)(4-chlorophenyl)amino 3-(2-nitrophenyl)propanoate

Compound Description: This compound is a hydroxamic acid derivative. [] Its crystal structure shows the nitro-substituted benzene ring forming specific dihedral angles with the 4-chlorobenzoyl and 4-chlorophenyl benzene rings. []

4-(4-((2-hydroxy-6-nitrophenyl) diazenyl) -3-methyl-5-oxo-2, 5-dihydro-1H-pyrazol-1-yl) benzenesulfonic Acid (2-ANASP)

Compound Description: 2-ANASP is a reagent used in spectrophotometric determination of trace amounts of Nickel (II), forming a 1:2 complex with it. []

Methyl ester of {2-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}acetic acid

Compound Description: This compound is notable for its role in reduction reactions, where it can be transformed into various products depending on the reducing agent and conditions. [] One pathway leads to the formation of 2-{2-[3-amino-2-(4-aminophenyl)propyl]phenoxy}ethanol through a two-step reduction process. []

2-Hydroxy-4-(methylthio)-butanoic Acid Isopropyl Ester (HMBi)

Compound Description: HMBi is commonly utilized as a methionine supplement in ruminant diets. [] Its effects on nitrogen utilization rate are variable and may depend on the animal's physiological state. []

2-amino-3-benzoylbenzeneacetic acid (amfenac)

Compound Description: Amfenac is a non-steroidal anti-inflammatory drug (NSAID). Prodrugs of amfenac have been synthesized and evaluated for their cyclooxygenase inhibiting properties, anti-inflammatory potency, and gastrointestinal irritation liability. []

2-amino-3-(4-chlorobenzoyl)benzeneacetamide

Compound Description: This compound is a potential prodrug of 2-amino-3-(4-chlorobenzoyl)benzeneacetic acid and exhibits anti-inflammatory properties with a favorable therapeutic index compared to indomethacin. []

3-Chlorobenzoyl-N -(2-amino-4-chlorophenyl) anthranilic acid

Compound Description: This anthranilic acid derivative was designed as a potential analgesic drug with improved activity compared to mefenamic acid. [] Docking studies and in vivo tests support its potential as an analgesic drug candidate. []

4-(3-aryl-1, 6-dihydro-6-iminopyridazin-1-yl)butanoic acid hydrochlorides

Compound Description: This series of six compounds was synthesized using 3-amino-6-chloropyridazine as the starting material and involved Suzuki-Miyaura cross-coupling, N(2)-alkylation, and acid hydrolysis reactions. [] These compounds demonstrated favorable pharmacokinetic properties based on Lipinski's rule of five and Veber's rule, suggesting their potential as drug candidates. []

4-(3-Hydroxy Phenyl Amino)-4-Oxo Butanoic Acid

Compound Description: This compound was investigated for its oxidation kinetics in the presence of a ruthenium (III) catalyst and hexacyanoferrate (III). [] The study focused on understanding the reaction mechanism and identifying the active species involved in the oxidation process. []

(2S)-3-(4-Amino-3-nitro­phen­yl)-2-(9H-fluoren-9-ylmethoxy­carbonyl­amino)propanoic Acid

Compound Description: This compound is characterized by its crystal structure, which forms two-dimensional sheets due to O—H⋯O and N—H⋯O hydrogen bonds between molecules. [] The fluorenyl aromatic groups within the structure exhibit edge-to-face stacking interactions. []

2-((3-aminophenyl)(2-(piperidin-1-yl)ethoxy)methyl)thieno[3,2-b]pyridine-7-carboxylic Acid (N70)

Compound Description: N70 is a thienopyridine-based inhibitor designed to target the KDM5 family of histone lysine demethylases. [] It exhibits αKG-competitive inhibition, suggesting it directly interacts with the enzyme's active site. []

4-(3-Amino-2-carboxy phenyl) Butanoic Acid

Compound Description: This compound is a key intermediate in the synthesis of thymidylate synthase inhibitors. [] Its synthesis starts from 3-(3-nitro benzoyl) propionate ether and proceeds through nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions. []

(R)- and (S)-2-[benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate (NZ 105)

Compound Description: NZ 105, a 4-aryl-1,4-dihydropyridine-5-phosphate derivative, exhibits pharmacological activity. [] The enantiomers of NZ 105 were synthesized using lipase-catalyzed enantioselective hydrolysis of a racemic precursor. []

DL-methionine (DL-Met)

Compound Description: DL-Met is a racemic mixture of the essential amino acid methionine. It is often used in animal feed as a supplement. [, ]

2-hydroxy-4-(methylthio)-butanoic acid (HMTBA)

Compound Description: HMTBA is a methionine hydroxy analogue commonly used as a methionine source in animal nutrition. [] It has been studied for its bioefficacy compared to DL-methionine in pigs. []

4-amino-3-nitrophenyl azide

Compound Description: 4-Amino-3-nitrophenyl azide is a widely used photoaffinity labeling agent known to form reactive nitrenium ions upon photolysis. [] The photochemistry of this compound involves rapid protonation of the initially generated nitrene intermediate, leading to the formation of a reactive electrophile that can covalently modify target biomolecules. []

Alkyl-2-{[3-(3'-chloro-4'-nitrophenyl)-2-oxo-3, 4-dihydro-2h-1, 3, 2l5-benzoxazaphosphinin-2-yl]amino} alkanoates

Compound Description: This series of compounds, characterized by IR, 1H, 13C, 31P NMR, and mass spectral data, demonstrates significant antibacterial and antifungal activity. [] They are synthesized through a two-step process involving the condensation of 2-[(3'-chloro-4'-nitrophenyl amino)methyl]phenol with phosphorus oxychloride followed by reaction with amino acid alkyl esters. []

(2RS,3S)-3-amino-2-hydroxy-4-phenyl-butanoic acids (AHPA)

Compound Description: AHPA derivatives have been explored for their inhibitory activity against aminopeptidase N (APN). [] Some derivatives exhibit potent APN inhibition and antiproliferative effects on HL60 cells, with MA0 showing greater potency than bestatin. []

2-Amino-5-(4- nitrophenyl)-1, 3, 4-Thiadiazole (ANTD)

Compound Description: ANTD is an organic compound studied for its corrosion inhibition properties on mild steel in hydrochloric acid. [] The inhibition efficiency of ANTD was found to increase with concentration and immersion time, and decrease with increasing temperature. []

(R)- and (S)-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic Acid

Compound Description: These enantiomers are baclofen homologues synthesized and pharmacologically evaluated for their interaction with GABAB receptors. [] The (R)-enantiomer showed weak inhibitory activity on GABAB binding and electrically induced contractions of the guinea pig ileum, while the (S)-enantiomer displayed minimal interaction with GABAB receptors. []

(2S,3R)-3-Amino-2-hydroxy-4-(4'-hydroxyphenyl)b utanoic Acid (AHpHBA)

Compound Description: AHpHBA is synthesized from N-Boc-D-tyrosine methyl ester using a series of reactions, including reduction with DiBAL and cyanohydrin formation. [] It serves as a key intermediate for synthesizing aminopeptidase inhibitors. []

L-2-amino-4-(hydroxymethylphosphinyl) butanoic acid

Compound Description: The production process of this compound, starting from a specific starting material, involves hydrogenation using a chiral catalyst and subsequent hydrolysis. [] The chiral catalyst, a rhodium complex with a specific ligand, is crucial in achieving stereoselectivity during hydrogenation. []

Ethyl (E)-(3-(4-((4-Bromobenzyl)Oxy)Phenyl)Acryloyl)Glycinate

Compound Description: This cinnamic acid-amino acid hybrid molecule demonstrates potential as a cyclooxygenase inhibitor with an IC50 value of 6 µM. [] It exhibits favorable pharmacokinetic properties based on Lipinski's rule of five and is orally bioavailable, making it a promising lead for developing potent COX inhibitors. []

threo- and erythro-3-amino-2-hydroxy-4-phenyl-butanoic acid

Compound Description: These stereoisomers serve as key intermediates in the synthesis of bestatin and its analogues. [] They are prepared through a stereoselective synthesis involving chiral acetal templates, boron trifluoride-diethyl ether, and trimethylsilylcyanide. []

N-substituted-2-amino-4-phenyl-4-oxo-butanoic acid

Compound Description: This group of compounds exhibits kynurenine-3 hydroxylase inhibiting activity. [] Their structure features a butanoic acid core with a phenyl group attached to the fourth carbon. []

4-{4-[1-[(9H-Fluoren-9-ylmethoxycarbonyl)amino]ethyl]-2-methoxy-5-nitrophenoxy}butanoic Acid

Compound Description: This compound is a photocleavable linker used in solid-phase synthesis of C-terminal carboxamides and small organic molecules. []

Carbamic acid [(1S, 2R)-2-hydroxy-3-[(2-methylpropyl)[4-nitrophenyl) sulphonyl] amino]-1-(phenylmethyl) propyl]-1, 1-dimethylethyl ester

Compound Description: This compound is a crucial building block in the synthesis of the HIV protease inhibitor Amprenavir. [] It's synthesized through a multi-step process involving reduction, hydrogenation, and reactions with various reagents to introduce specific functional groups. []

3-amino-4-phenyl-butanoic acid

Compound Description: Derivatives of this compound have been investigated as dipeptidyl peptidase-IV inhibitors for the potential treatment and prevention of diabetes, particularly type 2 diabetes. []

4-Amino-3- (thien-2-Yl)-Butyric Acids and 4-Amino-3-(Benzo[b]Furan-2-yl)-Butyric Acids

Compound Description: These compounds are identified as ligands of the GABAB receptor and their enantiomeric composition and absolute configuration have been determined using 1H and 13C NMR techniques. []

4-[ [ 4-( 2-Butynyloxy ) phenyl ] sulfonyl ]-N-hydroxy-2 , 2-dimethyl-( 3 S )-thiomorpholinecarboxamide (TMI-1)

Compound Description: TMI-1 is a dual inhibitor of tumor necrosis factor-converting enzyme (TACE) and matrix metalloproteases (MMPs). [] It shows potent inhibitory activity against both enzymes in vitro and effectively reduces TNF secretion in various cellular assays and mouse models of rheumatoid arthritis. []

Properties

Product Name

4-[[(Z)-2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]butanoic acid

IUPAC Name

4-[[(Z)-2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]butanoic acid

Molecular Formula

C20H18ClN3O6

Molecular Weight

431.8 g/mol

InChI

InChI=1S/C20H18ClN3O6/c21-16-8-2-1-7-15(16)19(27)23-17(20(28)22-10-4-9-18(25)26)12-13-5-3-6-14(11-13)24(29)30/h1-3,5-8,11-12H,4,9-10H2,(H,22,28)(H,23,27)(H,25,26)/b17-12-

InChI Key

MVFGPPNHDKXDKC-ATVHPVEESA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCCCC(=O)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCCCC(=O)O)Cl

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCCCC(=O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.